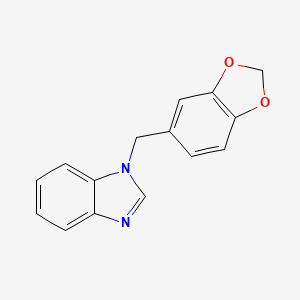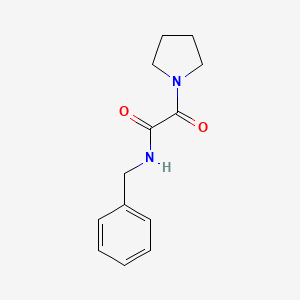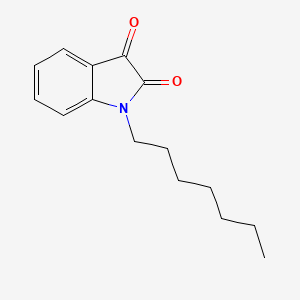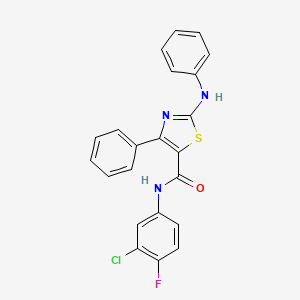
2-anilino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-anilino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with thiourea in the presence of a base.
Introduction of the Anilino Group: The anilino group can be introduced via nucleophilic substitution reactions, where an aniline derivative reacts with a suitable electrophile.
Functionalization of the Phenyl Ring: The phenyl ring can be functionalized through various electrophilic aromatic substitution reactions to introduce the chloro and fluoro substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone imine derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like chlorine (Cl₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anilino group can yield quinone imine derivatives, while reduction of nitro groups can produce amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-anilino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions with these targets, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-anilino-N-(3-chlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide
- 2-anilino-N-(4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide
- 2-anilino-N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring distinguishes 2-anilino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide from its analogs. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for research and development.
Propiedades
IUPAC Name |
2-anilino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3OS/c23-17-13-16(11-12-18(17)24)25-21(28)20-19(14-7-3-1-4-8-14)27-22(29-20)26-15-9-5-2-6-10-15/h1-13H,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOOQPAUPRNYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate](/img/structure/B7451705.png)
![2-methyl-1-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]-2,3-dihydro-1H-indole](/img/structure/B7451706.png)
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester](/img/structure/B7451717.png)
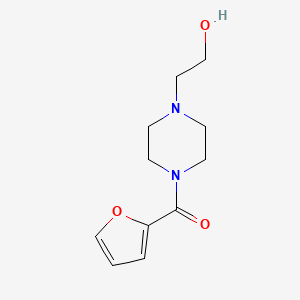

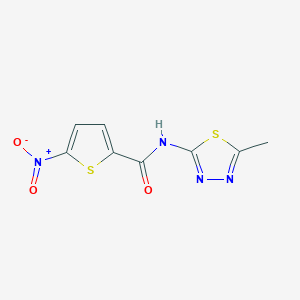
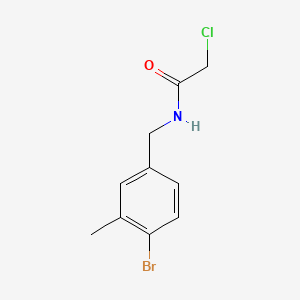
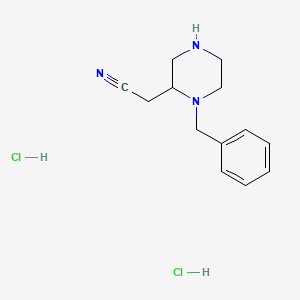

![Ethyl 6-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate](/img/structure/B7451753.png)
![3-(2-Pyrrolidin-1-ylethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B7451760.png)
